molecular formula C3H6INO2 B12901210 2-Amino-3-iodopropanoic acid

2-Amino-3-iodopropanoic acid

Cat. No.: B12901210
M. Wt: 214.99 g/mol
InChI Key: DIZAJUVUZKMLQL-UHFFFAOYSA-N
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Description

2-Amino-3-iodopropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and an iodine atom attached to the third carbon of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-iodopropanoic acid typically involves the iodination of 2-amino-3-hydroxypropanoic acid. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the molecule. The reaction is usually carried out under controlled conditions to ensure the selective iodination of the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-iodopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of deiodinated amino acids.

    Substitution: Formation of substituted amino acids with different functional groups.

Scientific Research Applications

2-Amino-3-iodopropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for radiolabeled compounds used in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-3-iodopropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the molecule can participate in halogen bonding, influencing the binding affinity and specificity of the compound. Additionally, the amino group can form hydrogen bonds, further stabilizing the interaction with target molecules. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

    2-Amino-3-chloropropanoic acid: Similar structure but with a chlorine atom instead of iodine.

    2-Amino-3-bromopropanoic acid: Contains a bromine atom instead of iodine.

    2-Amino-3-fluoropropanoic acid: Features a fluorine atom in place of iodine.

Uniqueness: 2-Amino-3-iodopropanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties, such as higher atomic mass and different reactivity compared to its halogenated analogs. The iodine atom also enhances the compound’s potential for use in radiolabeling and diagnostic imaging applications.

Properties

IUPAC Name

2-amino-3-iodopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6INO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZAJUVUZKMLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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